2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide

Description

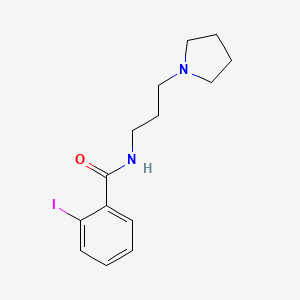

2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide is a synthetic organic compound that features an iodine atom attached to a benzamide structure, with a pyrrolidine ring linked via a propyl chain

Properties

Molecular Formula |

C14H19IN2O |

|---|---|

Molecular Weight |

358.22 g/mol |

IUPAC Name |

2-iodo-N-(3-pyrrolidin-1-ylpropyl)benzamide |

InChI |

InChI=1S/C14H19IN2O/c15-13-7-2-1-6-12(13)14(18)16-8-5-11-17-9-3-4-10-17/h1-2,6-7H,3-5,8-11H2,(H,16,18) |

InChI Key |

UMVPLIXLFFASAI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCCNC(=O)C2=CC=CC=C2I |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide typically involves the following steps:

Formation of Pyrrolidine-2-carbaldehyde: This intermediate is formed through the oxidation of pyrrolidine derivatives.

Carboxylic Acid Formation and Decarboxylation: The intermediate undergoes carboxylic acid formation followed by decarboxylation.

Iodination and Aromatization: The final step involves the iodination of the intermediate, leading to the formation of the desired product.

Chemical Reactions Analysis

2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates.

Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.

Biological Studies: Researchers use it to study the effects of iodine-containing compounds on biological systems.

Mechanism of Action

The mechanism of action of 2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide involves its interaction with specific molecular targets. The iodine atom plays a crucial role in the compound’s reactivity, facilitating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide can be compared with other similar compounds, such as:

Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure but differ in their functional groups.

Iodo-substituted Pyrroles: These compounds have an iodine atom attached to a pyrrole ring instead of a benzamide structure.

Biological Activity

2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 304.18 g/mol. The compound features an iodine atom attached to a benzamide structure, which is further substituted with a pyrrolidine side chain.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.18 g/mol |

| IUPAC Name | This compound |

| SMILES | C1CCN(C1)CCc2ccccc(c2)I |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. The iodine atom enhances its binding affinity, while the pyrrolidine moiety contributes to its selectivity towards certain biological targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular signaling pathways.

- Receptor Modulation : It can act as a modulator for specific receptors, influencing downstream signaling cascades.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor cell proliferation.

- Neuroprotective Effects : Related compounds have demonstrated neuroprotective properties in models of neurodegeneration.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of related compounds, providing insights that may be applicable to this compound:

- Antitumor Effects : A study on pyrrolidine derivatives showed significant inhibition of cancer cell lines, suggesting that similar modifications could enhance the antitumor activity of this compound .

- Neuroprotective Mechanisms : Research involving related benzamide derivatives indicated their ability to prevent neuronal cell death under stress conditions, potentially through modulation of kinase pathways .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.